2-cyclopentyl-2-phenyl-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]acetamide
Overview
Description
2-cyclopentyl-2-phenyl-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]acetamide is a useful research compound. Its molecular formula is C25H31NO and its molecular weight is 361.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 361.240564612 g/mol and the complexity rating of the compound is 477. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural Analysis and Synthetic Approaches
A study on N-(4-((3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide demonstrated the importance of hydrogen bonding, stacking, and halogen bonding in stabilizing the crystal structure of similar compounds. Techniques such as single-crystal X-ray diffraction, Hirshfeld surface analysis, and DFT calculations were employed to analyze the molecule's stability and interactions, highlighting the complex's potential for material science applications (Gouda et al., 2022).
Research involving the structural study on co-crystals and salts of quinoline derivatives with amide bonds suggests methodologies for the design of new materials with specific physical properties, such as those required in electronics or photonics (Karmakar et al., 2009).
Potential Applications in Material Science and Catalysis
- The preparation of pincer 4-functionalized 2-aminomethylbenzo[h]quinoline ruthenium catalysts outlines a synthetic route that could be applicable for creating efficient catalysts in organic synthesis, potentially offering insights into the development of novel catalytic materials (Facchetti et al., 2016).
Luminescent Materials
- The synthesis and characterization of lanthanide picrate complexes with specific ligands, including naphthalene derivatives, provide a foundation for creating luminescent materials. These materials could have applications in LEDs, display technologies, and sensors (Wang et al., 2009).
Properties
IUPAC Name |
2-cyclopentyl-2-phenyl-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31NO/c1-18(22-16-15-19-9-5-8-14-23(19)17-22)26-25(27)24(21-12-6-7-13-21)20-10-3-2-4-11-20/h2-4,10-11,15-18,21,24H,5-9,12-14H2,1H3,(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGSVYBVILQPZOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(CCCC2)C=C1)NC(=O)C(C3CCCC3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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